molecular formula C20H20N4O2S B2658698 1-[(Pyridin-3-yl)methyl]-4-[4-(1,3-thiazol-2-yloxy)benzoyl]piperazine CAS No. 1903285-76-6

1-[(Pyridin-3-yl)methyl]-4-[4-(1,3-thiazol-2-yloxy)benzoyl]piperazine

Cat. No.: B2658698
CAS No.: 1903285-76-6
M. Wt: 380.47
InChI Key: LNPWGGVAIUPANV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound “1-[(Pyridin-3-yl)methyl]-4-[4-(1,3-thiazol-2-yloxy)benzoyl]piperazine” is a complex organic molecule that contains several functional groups. It includes a pyridine ring, a thiazole ring, a piperazine ring, and a benzoyl group .


Synthesis Analysis

The synthesis of such a compound would likely involve multiple steps, each introducing a different part of the molecule. For instance, the pyridine ring could be formed using methods such as the Chichibabin pyridine synthesis . The thiazole ring could be synthesized using the Cook-Heilbron thiazole synthesis . The piperazine ring could be formed using methods such as the Bucherer-Bergs reaction . The benzoyl group could be introduced through a Friedel-Crafts acylation .


Molecular Structure Analysis

The molecular structure of this compound would be quite complex due to the presence of multiple rings and functional groups. The pyridine and thiazole rings are aromatic, meaning they have a cyclic cloud of delocalized electrons. The piperazine ring is a saturated six-membered ring with two nitrogen atoms .


Chemical Reactions Analysis

The compound’s reactivity would be influenced by the different functional groups present. For example, the pyridine ring could undergo electrophilic substitution reactions, while the thiazole ring could undergo reactions typical of aromatic heterocycles .


Physical and Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its structure. For example, the presence of the polar groups could make it soluble in polar solvents .

Scientific Research Applications

Antimicrobial Applications

A novel series of thiazolidinone derivatives, including compounds linked with 1-pyridin-2-yl-piperazine, have been synthesized and evaluated for antimicrobial activity. These compounds showed significant activity against a variety of bacteria and fungi, indicating their potential as antimicrobial agents (Patel et al., 2012).

Analgesic and Antiparkinsonian Activities

Thiopyrimidine, pyrane, pyrazoline, and thiazolopyrimidine derivatives derived from 2-chloro-6-ethoxy-4-acetylpyridine, which incorporates pyridine moieties, have shown promising results in analgesic and antiparkinsonian activities. These findings suggest potential applications in treating Parkinson's disease and pain management (Amr et al., 2008).

Antiproliferative Effect

A series of 2, 3 disubstituted 4-thiazolidinone analogues, containing pyridine and piperazine moieties, demonstrated antiproliferative effects on human leukemic cells. These compounds could be potential candidates for leukemia treatment (Kumar et al., 2014).

Inhibitors of Pyruvate Dehydrogenase Kinase

Amides with appropriately substituted piperazine derivatives have shown to inhibit pyruvate dehydrogenase kinase (PDHK), indicating potential therapeutic applications for conditions influenced by PDHK activity (Aicher et al., 2000).

Mechanism of Action

The mechanism of action of this compound would depend on its intended use. For instance, if it’s intended to be a pharmaceutical, it could interact with biological targets such as enzymes or receptors .

Safety and Hazards

The safety and hazards associated with this compound would depend on factors such as its reactivity and toxicity. Proper safety precautions should be taken when handling it .

Future Directions

Future research could explore the potential applications of this compound, such as its use in pharmaceuticals or materials science .

Properties

IUPAC Name

[4-(pyridin-3-ylmethyl)piperazin-1-yl]-[4-(1,3-thiazol-2-yloxy)phenyl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H20N4O2S/c25-19(17-3-5-18(6-4-17)26-20-22-8-13-27-20)24-11-9-23(10-12-24)15-16-2-1-7-21-14-16/h1-8,13-14H,9-12,15H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LNPWGGVAIUPANV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1CC2=CN=CC=C2)C(=O)C3=CC=C(C=C3)OC4=NC=CS4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H20N4O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

380.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.